4-[Tris(4-methylphenyl)methyl]benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
651301-59-6 |
|---|---|
Molecular Formula |
C29H25N |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-[tris(4-methylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C29H25N/c1-21-4-12-25(13-5-21)29(26-14-6-22(2)7-15-26,27-16-8-23(3)9-17-27)28-18-10-24(20-30)11-19-28/h4-19H,1-3H3 |
InChI Key |
SWKGKWJASZCZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Synthetic Design and Methodological Advancements for 4 Tris 4 Methylphenyl Methyl Benzonitrile
Precursor Synthesis and Convergent Strategies
For the target molecule, a logical convergent disconnection involves two primary fragments:
A tris(4-methylphenyl)methyl (tri-p-tolyl) moiety, often in the form of a halide or alcohol.
A 4-cyanophenyl group, which can be part of a suitable coupling partner like a boronic acid or an organohalide.
The synthesis of these precursors is a critical first step. For instance, the tris(4-substituted)-trityl halide can be reliably prepared from the corresponding trityl alcohol. nih.govacs.org A common precursor for the cyanophenyl fragment is 4-(bromomethyl)benzonitrile, which can be synthesized from 4-methylbenzonitrile (p-tolunitrile) via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride, achieving a 90% yield. rsc.org The starting material, 4-methylbenzonitrile, is commercially available or can be prepared through methods like the ammoxidation of p-methylbenzyl alcohol. cdhfinechemical.compatsnap.com
Carbon-Carbon Bond Formation Methodologies
The central challenge in synthesizing 4-[Tris(4-methylphenyl)methyl]benzonitrile lies in the formation of the sterically hindered carbon-carbon bonds that connect the four aryl rings to the central quaternary carbon.
Modern transition-metal-catalyzed cross-coupling reactions have become indispensable for forming C(sp²)–C(sp³) bonds and are well-suited for synthesizing triarylmethanes. nih.gov
Suzuki-Miyaura Coupling: A notable method involves the palladium-catalyzed Suzuki-Miyaura reaction between diarylmethyl esters (using 2,3,4,5,6-pentafluorobenzoate as a leaving group) and aryl boronic acids. nih.gov This approach is significant because it is compatible with substrates like diphenylmethanol (B121723) derivatives that lack extended aromatic systems, which are common in pharmaceutical compounds. nih.gov The reaction proceeds under mild conditions and can be stereospecific. nih.gov
Silylboronate-Mediated Coupling: A transition-metal-free approach utilizes a silylboronate-mediated radical cross-coupling of aryl fluorides with arylmethanes. nih.govresearchgate.net This method is effective for cleaving inert C–F bonds and benzylic C–H bonds at room temperature, offering a practical protocol for a wide variety of substrates. nih.govresearchgate.net
Friedel-Crafts Variants: While a classic method, Friedel-Crafts reactions remain highly relevant. researchgate.net Modern advancements focus on "greener" methodologies that avoid harsh, traditional Lewis acids like AlCl₃. researchgate.netorganic-chemistry.org For example, methanesulfonic anhydride (B1165640) has been used to promote Friedel-Crafts acylations, providing good yields with minimal metallic or halogenated waste. organic-chemistry.org Such approaches could be adapted for the alkylation step in triarylmethane synthesis.
| Reaction Type | Key Reagents/Catalyst | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd Catalyst, Base | Diarylmethyl esters, Aryl boronic acids | Mild conditions, broad scope, stereospecificity | nih.gov |
| Silylboronate-Mediated Coupling | Et₃SiBpin, KOtBu | Aryl fluorides, Arylmethanes | Transition-metal-free, room temperature, C-F activation | nih.govresearchgate.net |
| "Greener" Friedel-Crafts | Methanesulfonic anhydride | Carboxylic acids, Arenes | Metal- and halogen-free, minimal waste | organic-chemistry.org |
| Hiyama Coupling | Pd Catalyst, Fluoride source | Organosilicons, Organic halides | Versatile C-C bond formation | mdpi.com |
Direct alkylation and arylation reactions are fundamental to constructing the tetraarylmethane core.
Friedel-Crafts Alkylation: This is the most traditional and direct method for synthesizing tri- and tetraarylmethanes. fao.orgsheridancollege.cayoutube.com The synthesis of this compound could theoretically be achieved by the Lewis acid-catalyzed reaction of tris(4-methylphenyl)methanol or its corresponding halide with benzonitrile (B105546). However, these reactions can be limited by substrate scope and selectivity issues. nih.gov A more common route involves the reaction of an electrophile like carbon tetrachloride with toluene (B28343) in the presence of AlCl₃ to form the trityl chloride precursor. researchgate.net
Direct C–H Arylation: More recent strategies involve the palladium-catalyzed direct arylation of C(sp³)–H bonds. researchgate.net For example, diarylmethanes can be coupled with aryl halides at room temperature using a palladium catalyst with a specific ligand like NiXantphos. researchgate.net This circumvents the need for pre-functionalized starting materials. Another approach involves the arylation of diarylmethanes with nitroarenes under mild, metal-free conditions to generate triarylmethanol intermediates. rsc.org
Nitrile Functionalization and Derivatization Approaches
From Halide Precursors (Kolbe Synthesis): A widely used laboratory method is the nucleophilic substitution of an alkyl halide with an alkali metal cyanide, known as the Kolbe nitrile synthesis. wikipedia.org For example, a precursor like 4-(bromomethyl)benzonitrile could be reacted with a suitable nucleophile, or conversely, a tris(4-methylphenyl)methyl halide could be reacted with a copper(I) cyanide (Rosenmund-von Braun reaction) or other cyanide source to attach the fourth, cyanated ring.
From Aldehydes (Cyanohydrin Formation): While less direct for this specific target, nitriles can be formed from aldehydes via cyanohydrin intermediates. wikipedia.org
From Amides (Dehydration): Primary amides can be dehydrated to form nitriles using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). youtube.comyoutube.com This would involve synthesizing the corresponding amide precursor first.
From Anilines (Sandmeyer Reaction): The Sandmeyer reaction allows for the conversion of an aryl amine (aniline) to a nitrile via a diazonium salt intermediate. wikipedia.org This method is a classic tool for introducing a nitrile group onto an aromatic ring.
Mechanochemical Synthesis Protocols and Solid-State Reactions
In a push towards greener and more sustainable chemistry, solvent-free synthetic methods are gaining prominence.
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a powerful alternative to traditional solution-phase synthesis. While a direct mechanochemical synthesis of this compound has not been specifically reported, related reactions demonstrate its feasibility. For instance, the precursor 4-methylbenzonitrile can undergo a mechanochemical cyclotrimerization catalyzed by trifluoromethanesulfonic acid to produce 2,4,6-Tris(4-methylphenyl)‐1,3,5‐triazine in a high yield of 95%. researchgate.net This reaction is conducted in a mixer ball mill under a nitrogen atmosphere, showcasing a facile, solid-state strategy that avoids issues of carbonization and solubility. researchgate.net
Solid-State Reactions via Cocrystals: Another solid-state strategy involves the formation of cocrystal intermediates, where reactants are pre-organized in the crystal lattice in a favorable orientation for a subsequent reaction. rsc.org This has been demonstrated in a Knoevenagel condensation, indicating the potential for solid-state C-C bond formation without the need for solvents. rsc.org
Optimization of Reaction Conditions and Yields
Maximizing the yield and efficiency of any synthetic route requires careful optimization of reaction parameters. This involves systematically varying catalysts, reagents, solvents, temperature, and reaction times.
For advanced coupling reactions used to synthesize triarylmethanes, optimization is crucial. In a silylboronate-mediated coupling, screening of various bases and equivalents of reagents led to an optimal system using KOtBu (4.0 equiv.) and Et₃SiBpin (2.0 equiv.) in diglyme (B29089) at room temperature, achieving yields of up to 96%. nih.govresearchgate.net Similarly, the Pd-catalyzed Suzuki-Miyaura coupling of diarylmethyl esters was optimized; for challenging substrates, increasing the catalyst loading to 4 mol% and raising the temperature to 80 °C was necessary to achieve high yields (e.g., 87%). nih.gov
| Reaction Type | Parameter Varied | Condition Tested | Result/Yield | Reference |
|---|---|---|---|---|
| Silylboronate-Mediated Coupling | Base | KOtBu | Optimal | researchgate.net |
| Reagent Equivalents | Et₃SiBpin (2.0 equiv.), KOtBu (4.0 equiv.) | 93% | researchgate.net | |
| Scale | Scaled up from 0.2 mmol to 4.0 mmol | 85% isolated yield | researchgate.net | |
| Pd-catalyzed Suzuki-Miyaura Coupling | Catalyst Loading | Increased from 2 mol% to 4 mol% | Improved yield for difficult substrates | nih.gov |
| Temperature | Increased from RT to 80 °C | 87% yield | nih.gov | |
| Solvent | Switched to water as co-solvent | Prevented transesterification | nih.gov | |
| Mechanochemical Cyclotrimerization | Catalyst | Trifluoromethanesulfonic acid (TfOH) | 95% | researchgate.net |
Elucidation of Molecular and Supramolecular Architecture
Single Crystal X-ray Diffraction Analysis of 4-[Tris(4-cyanophenyl)methyl]benzonitrile and Analogues
Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to 4-[tris(4-cyanophenyl)methyl]benzonitrile, revealing its intricate molecular and supramolecular features. nih.gov
The molecular structure of 4-[tris(4-cyanophenyl)methyl]benzonitrile is characterized by a central quaternary carbon atom bonded to four cyanophenyl rings. This arrangement results in a propeller-like conformation, a common feature for tetra-aryl methane (B114726) derivatives. The steric hindrance among the four bulky phenyl groups forces them to twist out of a planar arrangement.
The conformation is defined by the dihedral angles between the planes of the phenyl rings. In related structures, such as 2-(4-Methylphenyl)benzonitrile, the dihedral angle between the two benzene (B151609) rings is 44.6 (7)°. nih.govrichmond.edu In another analogue, 4-[(4-Methylanilino)methyl]benzonitrile, the dihedral angles between the benzene rings of two independent molecules in the asymmetric unit are significantly different, at 69.1 (2)° and 79.9 (2)°. researchgate.net For 4-[tris(4-cyanophenyl)methyl]benzonitrile, the specific dihedral angles would be determined from its crystallographic information file (CIF) and would describe the precise pitch of each "blade" of the molecular propeller.
| Feature | Description | Source |
| General Conformation | Propeller-like | nih.gov |
| Analogous Dihedral Angle 1 | 44.6 (7)° in 2-(4-Methylphenyl)benzonitrile | nih.govrichmond.edu |
| Analogous Dihedral Angle 2 | 69.1 (2)° and 79.9 (2)° in 4-[(4-Methylanilino)methyl]benzonitrile | researchgate.net |
Conformational polymorphism is the phenomenon where a compound crystallizes into different crystal structures, known as polymorphs, due to different molecular conformations. While no specific studies on the conformational polymorphism of 4-[tris(4-cyanophenyl)methyl]benzonitrile have been found, the existence of multiple independent molecules in the asymmetric unit of analogues like 4-[(4-Methylanilino)methyl]benzonitrile suggests that the molecule possesses conformational flexibility. researchgate.net This flexibility could potentially lead to the formation of different polymorphs under varying crystallization conditions, although this has not been experimentally verified for the title compound.
Analysis of Intermolecular Interactions
The solid-state packing of 4-[tris(4-cyanophenyl)methyl]benzonitrile is governed by a network of non-covalent interactions. These interactions are critical in stabilizing the crystal lattice and influencing the material's bulk properties.
In aromatic-rich molecules, C-H...π and π-π stacking interactions are fundamental to their supramolecular assembly.
π-π Stacking: In the crystal structure of 2-(4-Methylphenyl)benzonitrile, the packing is stabilized by weak intermolecular π–π stacking interactions, with centroid–centroid distances of 3.8172 (12) Å and 3.9349 (12) Å. nih.gov Similar interactions are anticipated in the packing of 4-[tris(4-cyanophenyl)methyl]benzonitrile, where the cyanophenyl rings of adjacent molecules may overlap. The presence of the electron-withdrawing cyano group can influence the nature of these π-π interactions, often leading to offset or slipped-stack arrangements.
Beyond conventional hydrogen bonds, weak hydrogen bonds of the C-H...N type are particularly relevant for 4-[tris(4-cyanophenyl)methyl]benzonitrile due to the presence of the nitrile (C≡N) groups. The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor for hydrogen atoms from the phenyl rings of neighboring molecules.
In related benzonitrile (B105546) derivatives, these C-H...N interactions are often observed to guide the molecular packing. For instance, in the crystal structure of 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile, the nitrogen atoms of the cyano groups are involved in extensive short contacts, primarily through C—H...NC interactions. These weak hydrogen bonds, along with other non-covalent forces, create a robust three-dimensional supramolecular architecture.
Crystal Engineering Principles Applied to Solid-State Packing
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The structure of 4-[tris(4-cyanophenyl)methyl]benzonitrile can be rationalized using these principles.
The propeller-like shape of the molecule is a key design element. This non-planar conformation prevents dense packing, which can be a strategy to create porous materials or to control photophysical properties by limiting intermolecular quenching effects. The cyano groups are strong contenders for directing the assembly through dipole-dipole interactions and weak C-H...N hydrogen bonds. The interplay between these directional interactions and the less directional van der Waals forces and π-stacking dictates the final crystal packing.
In the broader context of materials science, the principles of crystal engineering are applied to design molecules like 4-[tris(4-cyanophenyl)methyl]benzonitrile and its analogues to achieve specific solid-state properties, such as those desired for organic semiconductors or nonlinear optical materials. The precise arrangement of the molecules, guided by the non-covalent interactions discussed, is paramount to achieving the desired function.
Structural Relationships in Related Tris-Aryl Systems
Tetrakis(4-nitrophenyl)methane (TNTPM): Similar to TCTPM, TNTPM is a tetraphenylmethane (B1200815) derivative that acts as a host material, forming inclusion compounds with various solvents. The crystal structures are characterized by O–H···O, C–H···O, and C–H···π interactions. rsc.org The nitro groups, like the cyano groups in TCTPM, are effective hydrogen bond acceptors and play a significant role in the formation of network structures. TNTPM can form a 2-fold interpenetrated diamondoid network structure held together exclusively by weak C-H...O and π...π interactions. nih.gov
Halo-substituted Tetraphenylmethanes: The crystal structures of tetrakis(4-iodophenyl)methane and tetrakis(4-bromophenyl)methane (B171993) show that these molecules exhibit similar columnar packing in the solid state. rsc.org The halogen atoms introduce the possibility of halogen bonding, which can compete with or complement other weak interactions in directing the crystal packing. For instance, (4-iodophenyl)triphenylmethane features an unusual I···Ph interaction. rsc.org
Tris(pyrazolyl)methane Systems: Tris(pyrazolyl)methane (Tpm) and its derivatives are another class of tripodal ligands where the nature of the substituent on the pyrazole (B372694) ring can influence the coordination chemistry and supramolecular assembly. The synthesis and characterization of Tpm(4-methyl) metal complexes demonstrate how methylation of the pyrazolyl rings affects the electronic properties and reactivity of the resulting complexes. butler.edu
Advanced Spectroscopic Characterization for Electronic and Photophysical Properties
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-[Tris(4-methylphenyl)methyl]benzonitrile, both ¹H and ¹³C NMR would provide critical data on its molecular conformation and the electronic environment of each atom.
While specific experimental NMR data for this compound is not available, the expected spectra can be predicted based on its structural components. The molecule's structure consists of a central quaternary carbon, three p-tolyl groups (4-methylphenyl), and one p-cyanophenyl group.
¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The three equivalent tolyl groups would likely display two sets of doublets in the aromatic region (typically ~7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of these groups would appear as a single sharp singlet further upfield (typically ~2.3-2.5 ppm). The benzonitrile (B105546) ring protons would also present as a pair of doublets in the aromatic region, likely shifted further downfield (e.g., 7.5-7.8 ppm) due to the electron-withdrawing nature of the nitrile group.
¹³C NMR: The carbon spectrum would be more complex. It would show signals for the quaternary central carbon, the methyl carbons, the nitrile carbon, and the various aromatic carbons. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 110-120 ppm. rsc.org The methyl carbons would appear upfield (~21 ppm). rsc.org The aromatic region would contain multiple signals for the substituted and unsubstituted carbons of the phenyl rings. The central quaternary carbon, being highly sterically hindered and attached to four aromatic rings, would have a unique chemical shift.
The precise chemical shifts and coupling constants would be highly sensitive to the molecule's conformation, particularly the propeller-like twist of the four phenyl rings around the central carbon, which is adopted to minimize steric hindrance.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.0-7.8 | m (multiplet) | Aromatic protons on tolyl and benzonitrile rings. |
| ¹H | ~2.3-2.5 | s (singlet) | Protons of the three methyl (-CH₃) groups. |
| ¹³C | ~110-120 | s | Nitrile carbon (-C≡N). |
| ¹³C | ~125-150 | m | Aromatic carbons. |
| ¹³C | ~60-70 | s | Central quaternary carbon. |
| ¹³C | ~21 | s | Methyl carbons (-CH₃). |
Note: The table presents expected ranges based on analogous structures, as specific experimental data for the title compound is unavailable.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the vibrations of its bonds.
No experimental FT-IR or Raman spectra for this compound have been located in the literature. However, the expected vibrational modes can be inferred from its structure.
Nitrile Group (C≡N): The most characteristic vibration would be the stretching of the nitrile group. This typically appears as a sharp, medium-intensity band in the FT-IR spectrum in the range of 2220-2260 cm⁻¹. researchgate.netresearchgate.net In the Raman spectrum, this bond also gives a strong, sharp signal in the same region.
Aromatic Rings: The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1450-1600 cm⁻¹ region. nist.gov
Methyl Groups: The aliphatic C-H stretching of the three methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| -C≡N | Stretch | 2220 - 2260 | FT-IR, Raman |
| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman |
| Methyl C-H | Stretch | 2850 - 2960 | FT-IR, Raman |
Note: This table is based on characteristic frequencies for the specified functional groups. researchgate.netresearchgate.netnist.gov Specific data for the title compound is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net
Intramolecular charge-transfer (CT) bands are often observed in molecules with distinct electron-donating and electron-accepting groups. researchgate.net In this molecule, the tolyl groups are weakly electron-donating, while the benzonitrile group is electron-accepting. However, the electronic communication between these groups is likely poor due to the insulating sp³-hybridized central carbon and the non-planar, sterically hindered conformation. Therefore, any charge transfer band would be expected to be very weak or absent.
Solvatochromism, the shift in absorption maxima with solvent polarity, provides insight into the change in a molecule's dipole moment upon electronic excitation. Transitions with a significant charge-transfer character are particularly sensitive to solvent polarity. researchgate.netchemrxiv.org For this compound, given the expected low charge-transfer character of its main electronic transitions, only minor solvent effects on the absorption maxima would be anticipated.
Fluorescence Spectroscopy and Photophysical Quantum Yields
Fluorescence spectroscopy analyzes the light emitted from a molecule as it relaxes from an excited electronic state to its ground state. Key parameters include the emission wavelength, Stokes shift, and fluorescence quantum yield.
Molecules based on a tetraphenylmethane (B1200815) core are known to exhibit fluorescence, often with properties influenced by aggregation-induced emission (AIE), where emission is stronger in the aggregated or solid state than in solution. nih.gov This phenomenon is attributed to the restriction of intramolecular rotations in the solid state, which closes non-radiative decay pathways that are active in solution.
For this compound, fluorescence would be expected upon excitation into its absorption bands. The emission would likely originate from the lowest-energy excited state, associated with the extensive aromatic system. The Stokes shift, which is the difference in energy between the absorption maximum and the emission maximum, is typically observed due to energy loss from vibrational relaxation in the excited state before fluorescence occurs. Given the significant structural rigidity but also the possibility of rotational freedom of the phenyl rings in solution, predicting the exact emission maximum and Stokes shift is difficult without experimental data. The emission properties could be significantly different in various solvents and in the solid state. nih.gov
Photophysical quantum yield (Φf) is the ratio of photons emitted to photons absorbed and measures the efficiency of the fluorescence process. For large, flexible molecules in solution, non-radiative decay pathways (like internal conversion and intersystem crossing) are often efficient, leading to low fluorescence quantum yields. researchgate.net However, the steric hindrance in this compound might restrict some of these deactivation pathways, potentially leading to a measurable quantum yield.
Radiative and Non-Radiative Decay Pathways
The de-excitation of an electronically excited molecule, such as this compound, can occur through a combination of radiative and non-radiative pathways. These processes are critical in defining the material's luminescent properties and its suitability for various optoelectronic applications. A thorough understanding of these decay channels is essential for the rational design of new materials with tailored photophysical characteristics.
Detailed experimental and computational studies are required to elucidate the specific radiative and non-radiative decay pathways for this compound. As of the latest available data, specific quantitative values for the fluorescence quantum yield (ΦF), excited-state lifetime (τ), radiative decay rate constant (kr), and non-radiative decay rate constant (knr) for this compound are not documented in publicly accessible scientific literature.
However, the general principles governing these pathways in related triarylmethane and tetraphenylethylene (B103901) derivatives can provide a foundational understanding. Molecules in this class, particularly those exhibiting aggregation-induced emission (AIE), are known for their unique photophysical behavior where non-radiative decay pathways are significantly suppressed in the aggregated or solid state, leading to enhanced fluorescence.
Radiative Decay
Radiative decay involves the emission of a photon as the molecule transitions from an excited electronic state (typically the lowest singlet excited state, S₁) back to the ground state (S₀). The rate of this process is characterized by the radiative decay rate constant (kr). For a molecule like this compound, the efficiency of this pathway is a key determinant of its brightness as a light-emitting material.
Non-Radiative Decay
Non-radiative decay pathways are competing processes that allow the excited molecule to return to the ground state without the emission of light. These processes dissipate the absorbed energy as heat. The primary non-radiative pathways include:
Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ to a high vibrational level of S₀).
Intersystem Crossing (ISC): A transition between electronic states of different multiplicities (e.g., from a singlet state S₁ to a triplet state T₁).
Vibrational Relaxation: The rapid loss of excess vibrational energy within a given electronic state.
For many AIE-active molecules, the restriction of intramolecular rotations and vibrations in the aggregated state is a key mechanism for blocking non-radiative decay channels. In solution, these molecules can undergo dynamic conformational changes that facilitate non-radiative relaxation. In the case of this compound, the rotation of the four tolyl groups around the central methane (B114726) carbon could serve as a significant non-radiative decay pathway in the solution state.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed literature, the following data tables are presented as templates. These tables illustrate the type of data that would be necessary to fully characterize the radiative and non-radiative decay pathways of this compound. Future experimental studies would be required to populate these tables with accurate values.
Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents
| Solvent | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ) (ns) |
| Toluene (B28343) | Data not available | Data not available |
| THF | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Solid State (Film) | Data not available | Data not available |
Table 2: Hypothetical Radiative and Non-Radiative Decay Rate Constants of this compound
| Medium | Radiative Rate Constant (kr) (s⁻¹) | Non-Radiative Rate Constant (knr) (s⁻¹) |
| Toluene | Data not available | Data not available |
| THF | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Solid State (Film) | Data not available | Data not available |
The rate constants are related to the fluorescence quantum yield and lifetime by the following equations: kr = ΦF / τ knr = (1 - ΦF) / τ
Further research is essential to acquire the specific photophysical data for this compound to enable a comprehensive analysis of its decay pathways and to fully assess its potential in advanced material applications.
Computational Chemistry and Theoretical Modelling
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is routinely applied to determine the optimized geometry and electronic properties of molecules in their ground state.
Optimization of Molecular Geometries and Vibrational Frequencies
A crucial first step in computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For 4-[Tris(4-methylphenyl)methyl]benzonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly the propeller-like twist of the three 4-methylphenyl groups around the central carbon atom.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data to validate the computational model.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Electron Coupling)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons.
LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates that a molecule is more easily excitable and more chemically reactive. For this compound, an FMO analysis would reveal the spatial distribution of these orbitals, showing which parts of the molecule are involved in electron donation and acceptance. This is key to understanding potential charge transfer processes.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is required to investigate the behavior of molecules in their excited states, which is essential for understanding their interaction with light.
Prediction of Absorption and Emission Spectra
TD-DFT calculations are used to predict the electronic absorption spectra (e.g., UV-Vis) of a molecule. This is done by calculating the energies of vertical excitations from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, this would help to understand its color and how it absorbs light. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence or phosphorescence emission spectra.
Exciton Generation and Dissociation Pathways
In the context of materials science, understanding how a molecule handles energy after absorbing a photon is crucial. This involves the study of excitons (electron-hole pairs) that are generated upon photoexcitation. TD-DFT can provide insights into the nature of these excitons and the pathways by which they might dissociate into free charge carriers, a process vital for applications in organic electronics like solar cells. However, no specific research on these pathways for this compound is currently available.
Applications in Advanced Materials Science and Functionalization
Role as a Core Component in Optoelectronic Materials
The integration of 4-[Tris(4-methylphenyl)methyl]benzonitrile into optoelectronic materials is an area of significant research interest. The non-planar structure of the triarylmethane core can inhibit intermolecular aggregation, a common issue in organic electronic materials that often leads to luminescence quenching and reduced device performance. The benzonitrile (B105546) moiety, a well-known electron-withdrawing group, can be exploited to tune the electronic properties of materials.
In the context of OLEDs, benzonitrile derivatives have been investigated for their role in developing efficient emitters, particularly for blue thermally activated delayed fluorescence (TADF) materials. unito.itresearchgate.net The donor-acceptor architecture, crucial for TADF, can be conceptually realized by incorporating the this compound core. The tris(4-methylphenyl)methyl group can act as a bulky donor, while the benzonitrile serves as the acceptor. This molecular design can lead to a small singlet-triplet energy gap, facilitating reverse intersystem crossing and enhancing the efficiency of light emission. While specific data for this compound is not available, the general performance of benzonitrile-based TADF emitters is promising, with some devices achieving high external quantum efficiencies.
For OFETs, the charge transport properties are paramount. The triphenylamine framework, a related triaryl structure, has been utilized in designing materials for organic semiconductors. The tetrahedral geometry of the central carbon atom in this compound could, in principle, facilitate three-dimensional charge transport, which is advantageous over the one- or two-dimensional transport in many planar organic semiconductors.
Table 1: Representative Performance of Benzonitrile-based OLEDs
| Emitter Type | Host Material | External Quantum Efficiency (EQE) (%) | Color |
| D-A-D' Benzonitrile | PMMA | Not Specified | Tunable |
| Carbazole-Benzonitrile | Not Specified | High | Blue |
Note: This table presents general data for benzonitrile derivatives to illustrate their potential, not specific data for this compound.
The development of organic solar cells (OSCs) relies on the efficient generation and transport of charge carriers. The efficiency of OSCs has been steadily increasing, with recent reports demonstrating power conversion efficiencies exceeding 18% and even reaching 20% for single-junction devices. pv-magazine.compv-magazine.comumich.edumdpi.com The donor-acceptor principle is also central to OSCs. The tris(4-methylphenyl)methyl group can serve as a donor component, while the benzonitrile can be a part of the acceptor system. The bulky nature of the this compound molecule could be beneficial in controlling the morphology of the bulk heterojunction in OSCs, which is critical for efficient charge separation and transport.
In the field of chemical sensors, the benzonitrile group can be a site for specific interactions with analytes. mdpi.com For instance, a fluorescent pH sensor has been developed based on a porphyrin derivative containing a carboxyphenyl group, demonstrating the utility of functionalized aromatic compounds in sensing applications. researchgate.net The incorporation of this compound into a polymer matrix could lead to sensors where the interaction of an analyte with the nitrile group modulates the material's optical or electronic properties.
Integration into Porous Materials and Covalent Organic Frameworks (COFs)
Covalent organic frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas. tcichemicals.com The modular nature of COFs allows for the incorporation of functional building blocks to tailor their properties for specific applications such as gas storage, separation, and catalysis. unito.itum.edu.mt
The tetrahedral geometry of the tris(4-methylphenyl)methyl core makes this compound an attractive candidate as a building block for three-dimensional COFs. um.edu.mt By reacting this molecule with complementary linkers, it is possible to construct robust, crystalline frameworks with tunable pore sizes. For instance, a carbocationic triarylmethane-based porous covalent organic network has been synthesized, exhibiting a high surface area and significant CO2 uptake. researchgate.netnih.gov While this example does not use the exact title compound, it demonstrates the principle of using triarylmethane cores to create porous materials. The porosity of such materials can be controlled by the length and geometry of the linkers used in the synthesis.
Table 2: Properties of a Triarylmethane-Based Porous Organic Network
| Property | Value |
| Specific Surface Area | 990 m²/g |
| Pore Size | 10.3 Å |
| CO₂ Uptake (1 bar) | 2.7 mmol/g |
Note: Data from a related carbocationic triarylmethane-based network, not this compound. researchgate.net
In two-dimensional COFs, the stacking of the layers significantly influences the material's properties, including its porosity and electronic characteristics. nih.govresearchgate.netresearchgate.net The propeller-like shape of this compound could be exploited to control the interlayer stacking in 2D COFs. The introduction of such a non-planar building block could prevent the close packing of layers, leading to specific stacking arrangements like ABC stacking, which can result in enhanced performance in applications like gas separation. nih.gov The steric hindrance provided by the bulky tris(4-methylphenyl)methyl groups can be a powerful tool to tune the stacking mode and, consequently, the material's properties. researchgate.netrsc.org
Utilization as a Nucleating Agent in Crystallography
The process of crystallization is often initiated by nucleation, where molecules in a solution begin to aggregate into small, ordered clusters that then grow into larger crystals. Nucleating agents are substances that facilitate this process. mdpi.com While there is no direct literature on the use of this compound as a nucleating agent, compounds with well-defined three-dimensional structures can sometimes act as templates for the crystallization of other molecules. The rigid, propeller-shaped conformation of triarylmethyl radicals has been studied, and it is conceivable that the defined shape of this compound could allow it to serve as a heterogeneous nucleation site for certain types of molecules, potentially influencing their crystal packing and morphology. nih.gov This remains a speculative application that would require experimental validation.
Derivatization for Tailored Functional Properties
The ability to introduce a wide variety of substituents onto the triarylmethane framework of this compound is a powerful tool for fine-tuning its electronic and photophysical characteristics. This targeted modification allows for the rational design of molecules with bespoke properties for advanced materials science.
Substituent Effects on Electronic and Photophysical Properties
The electronic nature of substituents appended to the phenyl rings of the this compound core can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, dictates its absorption and emission properties. The introduction of electron-donating or electron-withdrawing groups can lead to predictable shifts in the absorption and fluorescence spectra, a principle well-established in the study of triarylmethane and tetraphenylmethane (B1200815) derivatives. nih.govresearchgate.net
For instance, the introduction of strong electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂) groups, at the para-positions of the methyl-substituted phenyl rings would be expected to raise the HOMO energy level. This would likely result in a bathochromic (red) shift in both the absorption and emission spectra, as the energy gap between the HOMO and LUMO is reduced. Conversely, the incorporation of electron-withdrawing groups, such as nitro (-NO₂) or additional cyano (-CN) groups, would lower the LUMO energy level, also leading to a red shift. The precise impact of these substitutions can be systematically studied to create a palette of materials with tailored optical responses.
The inherent non-planar, propeller-like structure of triarylmethanes can also lead to interesting photophysical phenomena such as aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. This is due to the restriction of intramolecular rotations in the solid state, which closes non-radiative decay pathways. Derivatization of this compound could be used to enhance or modulate these AIE properties.
Below is a hypothetical data table illustrating the potential effects of different substituents on the photophysical properties of this compound derivatives, based on established principles for similar molecular scaffolds.
| Derivative | Substituent (R) | Position of R | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| 1 | -H (Parent Compound) | - | 310 | 380 | 0.15 |
| 2 | -OCH₃ | para on a methylphenyl ring | 325 | 405 | 0.25 |
| 3 | -N(CH₃)₂ | para on a methylphenyl ring | 340 | 430 | 0.40 |
| 4 | -NO₂ | para on a methylphenyl ring | 330 | 415 | 0.05 |
| 5 | -CN | para on a methylphenyl ring | 320 | 395 | 0.10 |
This is a representative table based on known substituent effects on similar aromatic compounds and is for illustrative purposes.
Supramolecular Assembly Applications
The tetrahedral geometry of tetraphenylmethane-based molecules makes them excellent building blocks, or "tectons," for the construction of complex, three-dimensional supramolecular architectures. tandfonline.comacs.org The derivatization of this compound with functional groups capable of engaging in specific non-covalent interactions is a key strategy for directing their self-assembly into desired structures.
The nitrile group of the parent compound can act as a hydrogen bond acceptor or participate in dipole-dipole interactions. By introducing complementary functional groups, such as carboxylic acids, amides, or pyridyl moieties, onto other molecules, co-crystals and other multi-component assemblies can be formed. For example, the introduction of a carboxylic acid group would create a derivative capable of forming robust hydrogen-bonded synthons with other molecules containing hydrogen bond donors.
The table below provides examples of functional groups that could be introduced to this compound derivatives to direct specific supramolecular assemblies.
| Derivative | Functional Group for Assembly | Potential Intermolecular Interaction | Resulting Supramolecular Structure |
| A | -COOH | Hydrogen Bonding | Carboxylic acid dimers, extended networks |
| B | -CONH₂ | Hydrogen Bonding | Amide tapes and sheets |
| C | -Pyridine | Metal Coordination, Hydrogen Bonding | Coordination polymers, co-crystals |
| D | -OH | Hydrogen Bonding | Hydrogen-bonded networks |
| E | -Br | Halogen Bonding | Halogen-bonded chains and networks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
